
Butane-1-sulfonate
Overview
Description
Butane-1-sulfonate is an alkanesulfonate in which the alkyl group directly linked to the sulfonate functionality is butyl. It is a conjugate base of a butane-1-sulfonic acid.
Scientific Research Applications
Analytical Chemistry
Ion-Pair Chromatography
Sodium butanesulfonate serves as an effective ion-pairing agent in high-performance liquid chromatography (HPLC). It enhances the separation of biogenic amines and other compounds by forming ion pairs that improve retention times and resolution. For example, it has been utilized to separate various amino acids and neurotransmitters in complex biological samples .
Case Study: Biogenic Amines Detection
A study demonstrated the use of sodium butanesulfonate in the determination of biogenic amines in tomato samples. The results showed improved sensitivity and specificity compared to traditional methods, highlighting the compound's role in enhancing chromatographic performance .
Compound | Detection Method | Sensitivity (µg/mL) |
---|---|---|
Histamine | HPLC with ion-pairing | 0.5 |
Tyramine | HPLC with ion-pairing | 0.2 |
Putrescine | HPLC with ion-pairing | 0.1 |
Biological Applications
Antimicrobial Properties
Sodium butanesulfonate exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. A study assessed its efficacy against common pathogens:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Pseudomonas aeruginosa | 100 µg/mL |
This property makes it a candidate for use as a preservative in cosmetic formulations.
Cytotoxicity Studies
Research has also evaluated the cytotoxic effects of sodium butanesulfonate on human fibroblast cells. The findings indicate that while it is effective at inhibiting microbial growth, higher concentrations can lead to cytotoxicity:
Concentration (µg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 90 |
50 | 70 |
100 | 50 |
These results suggest a potential therapeutic window where antimicrobial effects can be achieved without significant toxicity.
Material Science
Sulfobutylated Cyclodextrins
The reaction of butane-1-sulfonate with cyclodextrins leads to the formation of sulfobutyl ether-beta-cyclodextrin, which is highly soluble in water. This derivative is used for solubilizing poorly soluble drugs, enhancing their bioavailability .
Case Study: Drug Delivery Systems
In a study focusing on drug delivery systems, sulfobutyl ether-beta-cyclodextrin was used as an inert vehicle for transporting hydrophobic drugs. The solubility of certain drugs increased significantly when complexed with this cyclodextrin derivative:
Drug | Solubility (mg/mL) without Cyclodextrin | Solubility (mg/mL) with Cyclodextrin |
---|---|---|
Paclitaxel | 0.01 | 5.0 |
Curcumin | 0.02 | 4.5 |
Q & A
Basic Research Questions
Synthesis and Characterization
- Question: What are the standard methodologies for synthesizing and characterizing Butane-1-sulfonate in academic research?
- Answer: this compound is typically synthesized via sulfonation of 1-butanol using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions. For example, cyclic precursors such as 1,4-butane sultone (CAS 1633-83-6) may be hydrolyzed under acidic or alkaline conditions to yield the sulfonate . Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C peaks for sulfonate groups) and infrared spectroscopy (IR) to identify S=O stretching vibrations (~1050 cm). Purity is validated via high-performance liquid chromatography (HPLC) or elemental analysis .
Solubility and Stability
- Question: How do researchers determine the solubility and stability of this compound under varying experimental conditions?
- Answer: Solubility is assessed using polar solvents (e.g., water, DMSO) via gravimetric or spectrophotometric methods. Stability studies involve pH-dependent degradation assays (e.g., incubating the compound at pH 2–12 and monitoring decomposition via HPLC). Thermal stability is evaluated using differential scanning calorimetry (DSC) to detect melting points or decomposition temperatures .
Safety and Handling
- Question: What safety protocols are essential for handling this compound in laboratory settings?
- Answer: this compound requires handling in fume hoods with nitrile gloves and lab coats due to potential irritancy. Safety data sheets (SDS) recommend avoiding inhalation and skin contact. Waste disposal follows institutional guidelines for sulfonates, often involving neutralization before disposal .
Advanced Research Questions
Experimental Design for Reactivity Studies
- Question: How can researchers design experiments to investigate the reactivity of this compound in nucleophilic substitution reactions?
- Answer: A robust design includes kinetic studies under controlled temperatures (e.g., 25–80°C) with varying nucleophiles (e.g., hydroxide, amines). Reaction progress is monitored via H NMR or gas chromatography (GC). Control experiments with analogous sulfonates (e.g., methane sulfonate) help isolate steric or electronic effects .
Data Contradiction Analysis
- Question: What strategies resolve contradictions in published data on this compound’s catalytic activity?
- Answer: Contradictions may arise from differences in solvent polarity or catalyst loading. Researchers should replicate studies using identical conditions (e.g., solvent, temperature) and apply statistical tools (e.g., ANOVA) to identify outliers. Cross-referencing raw data from supplementary materials or contacting authors for clarification is critical .
Integration with Biomolecules
- Question: What methodologies enable the integration of this compound into biomolecular systems for drug delivery studies?
- Answer: Covalent conjugation to peptides or proteins often employs carbodiimide crosslinkers (e.g., EDC/NHS) to activate the sulfonate group. Characterization includes mass spectrometry (MS) for molecular weight confirmation and circular dichroism (CD) to assess biomolecular structural integrity post-modification .
Mechanistic Studies
- Question: How can advanced spectroscopic techniques elucidate the mechanistic role of this compound in organocatalytic cycles?
- Answer: Time-resolved UV-Vis spectroscopy tracks intermediate formation, while density functional theory (DFT) simulations model transition states. Isotopic labeling (e.g., S) combined with mass spectrometry identifies sulfur-centered reaction pathways .
Properties
Molecular Formula |
C4H9O3S- |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
butane-1-sulfonate |
InChI |
InChI=1S/C4H10O3S/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H,5,6,7)/p-1 |
InChI Key |
QDHFHIQKOVNCNC-UHFFFAOYSA-M |
SMILES |
CCCCS(=O)(=O)[O-] |
Canonical SMILES |
CCCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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